1-(3-Fluorophenoxy)propan-2-amine hydrochloride
Overview
Description
1-(3-Fluorophenoxy)propan-2-amine hydrochloride, also known as 3-F-2’-Oxo-PCM or 3-F-2’-Oxo-PCE, is a research chemical that belongs to a class of drugs called arylcyclohexylamines. It is a powder with a molecular weight of 205.66 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-fluorophenoxy)-1-propanamine hydrochloride . The InChI code is 1S/C9H12FNO.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 205.66 g/mol . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization of Chemical Compounds
1-(3-Fluorophenoxy)propan-2-amine hydrochloride has been utilized in the synthesis of various chemical compounds, demonstrating its versatility as a reactant. For instance, it has been used in the development of novel phenolic 1-aryl-3-arylamino-1-propanones, highlighting its role in creating compounds with potential biological activities. This process involves the replacement of the tertiary amino group in ketonic Mannich bases with (hetero)aromatic amines, indicating the compound's utility in facilitating the introduction of phenolic functionalities into chemical structures (Roman, 2017).
Drug Development and Pharmacokinetics
In the field of drug development, this compound has been explored for its pharmacokinetic properties and metabolism, especially in the context of selective androgen receptor modulators (SARMs). Such studies are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile. For example, research on S-1, a potent SARM, revealed that it exhibits low clearance, moderate volume of distribution, and extensive metabolism in rats. These findings are essential for the preclinical development of new therapeutic agents targeting androgen-dependent diseases (Wu et al., 2006).
Materials Science and Polymer Chemistry
The compound's utility extends to materials science and polymer chemistry, where it has been involved in the synthesis of novel polymers and materials. For instance, research on fluoro-polyimides derived from aromatic diamines, including compounds related to 1-(3-Fluorophenoxy)propan-2-amine, demonstrates the creation of materials with excellent thermal stability and low moisture absorption. These materials have potential applications in various fields, including electronics and aerospace, due to their outstanding properties (Xie et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-(3-fluorophenoxy)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIFYWEAGNDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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